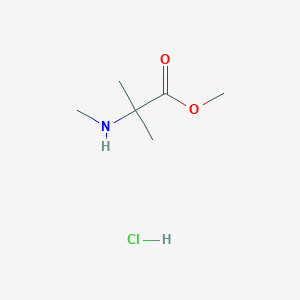

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)5(8)9-4;/h7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATXMMZDYSRPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242468-73-1 | |

| Record name | methyl 2-methyl-2-(methylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution via Halogenated Esters

A widely documented approach involves the reaction of methyl 2-bromo-2-methylpropanoate with methylamine. This method leverages the electrophilic nature of the α-carbon in brominated esters to facilitate nucleophilic attack by methylamine.

Procedure :

- Step 1 : Methyl 2-bromo-2-methylpropanoate is combined with excess methylamine in tetrahydrofuran (THF) at room temperature. Silver(I) oxide is employed as a base to deprotonate methylamine, enhancing its nucleophilicity.

- Step 2 : The reaction mixture is stirred for 15–24 hours, followed by filtration to remove silver bromide byproducts.

- Step 3 : The filtrate is concentrated under reduced pressure, and the crude product is purified via flash chromatography (ethyl acetate/methanol, 4:1).

- Step 4 : The free base is treated with hydrogen chloride gas in methanol to yield the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 47% | |

| Purity | 95% | |

| Reaction Time | 15–24 hours |

This method’s moderate yield is attributed to competing elimination reactions, which generate undesired alkenes. Optimization studies suggest that lower temperatures (−10°C to 0°C) and controlled amine stoichiometry (1.5–2.0 equivalents) mitigate side reactions.

Catalytic Alkylation of Nitrobenzene Derivatives

An alternative industrial route, adapted from N-methylalanine synthesis, involves the copper-catalyzed alkylation of nitrobenzene with formaldehyde and methanol.

Procedure :

- Step 1 : Nitrobenzene, formaldehyde (as a 37% aqueous solution), and methanol are combined in a molar ratio of 1:2.5:2.5.

- Step 2 : A copper-manganese-chromium oxide catalyst (Cu-Mn-Cr/Al₂O₃) is added, and the mixture is heated to 80–100°C under hydrogen gas (3–6 bar).

- Step 3 : After 8–12 hours, the reaction mixture is filtered to recover the catalyst, and the crude N-methylalanine is isolated via acid-base extraction.

- Step 4 : The carboxylic acid is esterified with methanol using hydrochloric acid as a catalyst (Fischer esterification), directly forming the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitrobenzene Conversion | 100% | |

| Final Yield | 80–88% | |

| Catalyst Lifetime | >10 cycles |

This method’s high yield and scalability make it preferable for bulk production, though it requires specialized equipment for hydrogenation and catalyst recovery.

Comparative Analysis of Methodologies

Efficiency and Scalability

- Nucleophilic Substitution : Suitable for laboratory-scale synthesis (grams to kilograms) but limited by silver oxide costs and moderate yields.

- Catalytic Alkylation : Economical for industrial volumes (tons) due to reusable catalysts and high conversion rates, though initial capital investment is significant.

Purity and Byproduct Management

- Silver-mediated reactions often leave trace metal contaminants, necessitating additional purification steps (e.g., chelating resins).

- Catalytic methods produce minimal inorganic waste, with byproducts (e.g., water, nitro compounds) easily separated via distillation.

Advanced Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride finds diverse applications in various fields:

Chemistry

- Building Block for Organic Synthesis : It serves as a key intermediate in the synthesis of other compounds due to its unique functional groups.

- Reagent in Chemical Reactions : The compound is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Study of Enzyme Mechanisms : The compound acts as a substrate for amino acid transport systems, allowing researchers to investigate the mechanisms by which these systems function.

- Neurotransmitter Interaction : Its structural similarity to amino acids enables it to modulate neurotransmitter levels, potentially aiding in the treatment of neurological disorders.

Pharmaceutical Development

- Potential Therapeutic Applications : Due to its biological activity, it has been studied for potential effects on neurotransmitter systems, impacting metabolic pathways that are crucial for maintaining normal brain function.

Research indicates that this compound may influence neurotransmitter systems significantly. The following table summarizes key findings related to its biological activity:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | May modulate neurotransmitter levels, potentially aiding in the treatment of neurological disorders. |

| Amino Acid Transport | Serves as a substrate for amino acid transport systems, facilitating further research into these mechanisms. |

| Enzymatic Reactions | Acts as an inhibitor or substrate in enzymatic reactions impacting metabolic pathways. |

Neurotransmitter Modulation

A study investigated compounds structurally similar to this compound on neurotransmitter levels. Results indicated that these compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of this compound. Preliminary findings indicate that it may have protective effects against seizures by modulating neurotransmitter release.

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards certain cancer cell lines. This property could be harnessed for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methyl-2-(methylamino)propanoate hydrochloride with structurally analogous compounds, focusing on molecular properties, synthesis, and applications:

Key Findings:

Impact of Ester Group: The methyl ester in the target compound reduces molecular weight compared to ethyl analogs (e.g., 183.64 vs. Ethyl esters (e.g., ) are more lipophilic, making them suitable for agrochemical formulations.

Role of Substituents: The branched methyl group at the C2 position (target compound) increases steric hindrance, which may slow metabolic degradation compared to linear analogs like (S)-methyl 2-(methylamino)propanoate hydrochloride. Aromatic substituents (e.g., phenyl in ) introduce π-π interactions, favoring binding to biological targets.

Fluorinated Derivatives :

- Compounds with trifluoroethyl groups () exhibit enhanced electronic properties, making them valuable in drug design for improved bioavailability.

Biological Activity

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride, often referred to as NMAIME HCl, is a hydrochloride salt with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 153.61 g/mol. This compound has garnered attention in biochemical research due to its structural similarities to amino acids, which enables it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

NMAIME HCl appears as a white crystalline solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies. It can be synthesized through methods such as:

- Esterification : Reacting methyl propanoate with methylamine.

- Continuous Flow Reactors : Utilizing catalysts like sulfuric acid to enhance yield and efficiency.

The biological activity of NMAIME HCl is primarily attributed to its interaction with amino acid transport systems. These systems are crucial for transporting amino acids across cell membranes. Due to its structural similarity to natural amino acids, NMAIME HCl can serve as a substrate or inhibitor for specific enzymes, affecting neurotransmitter levels and potentially offering therapeutic benefits in neurological disorders.

Biological Activity and Effects

Research indicates that NMAIME HCl may influence various biochemical pathways. Notably, it has been studied for its potential effects on neurotransmitter systems, which are vital for maintaining normal brain function. The following table summarizes key findings related to its biological activity:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | May modulate neurotransmitter levels, potentially aiding in the treatment of neurological disorders. |

| Amino Acid Transport | Serves as a substrate for amino acid transport systems, facilitating further research into these mechanisms. |

| Enzymatic Reactions | Acts as an inhibitor or substrate in enzymatic reactions impacting metabolic pathways. |

Case Studies

-

Neurotransmitter Modulation :

- A study investigated the effects of compounds with similar structures to NMAIME HCl on neurotransmitter levels. Results indicated that these compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

- Anticonvulsant Properties :

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

The following table compares NMAIME HCl with structurally similar compounds to highlight differences in biological activity:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride | 1082720-57-7 | Similar substrate properties but larger molecular weight |

| Methyl 2-(methylamino)propanoate | 114079-50-4 | Lacks hydrochloride; simpler structure with reduced reactivity |

| Methyl 3-amino-3-(methylamino)butanoate | 20045-77-6 | Different amino group positioning; altered reactivity patterns |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-methyl-2-(methylamino)propanoate hydrochloride?

Methodological Answer: The compound is typically synthesized via selective deprotection of intermediates. For example, in a patent procedure (EP 4,374,877 A2), hydrochloric acid in dioxane was used to remove a tert-butoxycarbonyl (Boc) group from a precursor, yielding the hydrochloride salt in 100% yield after stirring at room temperature for 1 hour . Key steps include:

- Reagent Ratios : 1:4 molar ratio of precursor to HCl (dioxane solution).

- Purification : Reduced-pressure concentration avoids thermal degradation.

- Critical Parameters : Room temperature minimizes side reactions; anhydrous conditions prevent hydrolysis.

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: ¹H-NMR in DMSO-d₆ is critical for confirming the presence of the methylamino group (δ 2.54, singlet) and ester moiety (δ 3.79, singlet). Purity is assessed via integration ratios (e.g., 9H for tert-butyl groups) and absence of extraneous peaks . Advanced techniques like LC-MS or elemental analysis may resolve ambiguities in low-purity batches.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting or shifts in NMR) may arise from residual solvents, tautomerism, or salt formation. Strategies include:

- Solvent Screening : Test D₂O vs. DMSO-d₆ to identify exchangeable protons.

- pH Adjustment : Varying HCl stoichiometry alters protonation states, resolving ambiguities in NH signals .

- X-ray Crystallography : Definitive structural confirmation if NMR is inconclusive (e.g., references InChIKey for structural validation) .

Q. What mechanistic insights explain the stability of the hydrochloride salt under storage conditions?

Methodological Answer: The hydrochloride salt enhances stability by:

- Hygroscopicity Reduction : Salt formation minimizes water absorption, as seen in analogs like 2-amino-2-methylpropanol hydrochloride (mp 202–203°C, stable crystalline form) .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) can identify hydrolysis products. For example, ester hydrolysis would release methanol, detectable via GC-MS .

Q. How does stereochemistry influence the compound’s reactivity in downstream applications?

Methodological Answer: The (S)-enantiomer (if present) may exhibit distinct biological activity. To confirm stereochemistry:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer: As a methylated amino ester, it serves as:

- Prodrug Intermediate : Ester groups improve cell permeability (e.g., ’s phenylalanine analog used in peptide synthesis) .

- Enzyme Inhibitor Studies : Methylamino groups mimic natural substrates in kinase or protease assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.